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Introduction
Nisin Z is a member of the lantibiotic family of antimicrobial peptides, produced by certain

strains of Lactococcus lactis. It is a natural variant of nisin A, from which it differs by a single

amino acid substitution.[1][2] This subtle change influences its physicochemical properties,

including its solubility at different pH values.[3][4][5][6] Like other lantibiotics, nisin Z possesses

a broad spectrum of activity against Gram-positive bacteria, making it a subject of significant

interest for applications in food preservation and as a potential therapeutic agent. Its unique

structure, characterized by post-translationally modified amino acids forming thioether rings, is

crucial for its biological activity. This guide provides an in-depth technical overview of the

structure and amino acid sequence of Nisin Z, including experimental methodologies for its

characterization and a summary of its key structural and physicochemical properties.

Nisin Z: Structure and Physicochemical Properties
Nisin Z is a 34-amino acid peptide with a complex polycyclic structure.[1][7] This structure

arises from extensive post-translational modifications of the ribosomally synthesized precursor

peptide. These modifications include the dehydration of serine and threonine residues to

dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular

addition of cysteine residues to these unsaturated amino acids. This process results in the

formation of five characteristic thioether-bridged rings, designated A, B, C, D, and E. These

rings are composed of lanthionine (Ala-S-Ala) and β-methyllanthionine (Abu-S-Ala) residues.[1]
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The single amino acid difference between Nisin Z and Nisin A is the substitution of asparagine

for histidine at position 27.[1][2] This seemingly minor change has been shown to affect the

peptide's solubility, particularly at acidic pH.[3][4][5][6]

Quantitative Data Summary
Property Value Reference

Amino Acid Residues 34 [1][7]

Molecular Formula C141H229N41O38S7 [8][9]

Molecular Weight

(Experimental)
3331.05 Da [8][9][10]

Isoelectric Point (Theoretical) 8.8 [11]

Post-translational Modifications
5 Thioether rings (Lanthionine

and β-Methyllanthionine)
[1]

Amino Acid Sequence
The amino acid sequence of the mature Nisin Z peptide is presented below. The sequence

includes the unusual amino acids resulting from post-translational modifications.

Mature Nisin Z Sequence:

I-Dhb-L-Ala(S)-L-Ala(S)-Pro-Gly-Ala(S)-Lys-Dha-Gly-Ala(S)-Leu-Met-Gly-Ala(S)-Asn-Met-Lys-

Abu(S)-Ala(S)-Ala(S)-Abu(S)-Ala(S)-Asn-His-Val-Dha-Ser-Lys

Note: Dhb = Dehydrobutyrine, Dha = Dehydroalanine, Ala(S) and Abu(S) represent the amino

acids involved in lanthionine and β-methyllanthionine bridges, respectively.

Experimental Protocols
The determination of the structure and amino acid sequence of Nisin Z involves a combination

of techniques, including purification, mass spectrometry, and nuclear magnetic resonance

(NMR) spectroscopy. While Edman degradation is a classical method for peptide sequencing,

the presence of modified amino acids in lantibiotics requires special chemical derivatization

steps.
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Nisin Z Purification
A common method for purifying Nisin Z from bacterial culture is cation exchange

chromatography. The following is a representative protocol:

Culture and Supernatant Collection:Lactococcus lactis strains producing Nisin Z are cultured

in an appropriate medium (e.g., M17 broth supplemented with glucose). The cells are then

removed by centrifugation to collect the cell-free supernatant containing secreted Nisin Z.

Cation Exchange Chromatography:

The supernatant is loaded onto a cation exchange column (e.g., SP-Sepharose) pre-

equilibrated with a low pH buffer (e.g., 50 mM lactic acid, pH 3).

The column is washed with the equilibration buffer to remove unbound proteins.

Nisin Z is eluted using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

Fractions are collected and assayed for antimicrobial activity to identify those containing

Nisin Z.

Purity Analysis: The purity of the collected fractions is assessed by reverse-phase high-

performance liquid chromatography (RP-HPLC) and SDS-PAGE.

Amino Acid Sequence Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for

sequencing peptides like Nisin Z.

Sample Preparation: Purified Nisin Z is subjected to enzymatic digestion (e.g., with trypsin

or chymotrypsin) to generate smaller peptide fragments. This is often necessary to obtain

complete sequence coverage.

LC Separation: The peptide fragments are separated by RP-HPLC using a C18 column with

a gradient of acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%)

to improve ionization.

MS/MS Analysis:
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The eluting peptides are introduced into a tandem mass spectrometer.

In the first mass analyzer (MS1), the mass-to-charge ratio (m/z) of the intact peptide

fragments is determined.

Selected precursor ions are fragmented in a collision cell (e.g., by collision-induced

dissociation - CID, or higher-energy collisional dissociation - HCD).

The m/z of the resulting fragment ions is measured in the second mass analyzer (MS2).

Sequence Derivation: The amino acid sequence of each fragment is deduced from the mass

differences between the fragment ions in the MS2 spectrum. The overlapping sequences

from different enzymatic digests are then assembled to reconstruct the full sequence of

Nisin Z.

Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the primary method

for determining the three-dimensional structure of peptides in solution.

Sample Preparation: A concentrated solution (typically 1-5 mM) of highly purified Nisin Z is

prepared in a suitable solvent, often a mixture of H2O/D2O or a membrane-mimicking

environment like dodecylphosphocholine (DPC) micelles to better represent its biological

context.

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid

spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (typically < 5 Å), providing distance constraints for structure calculation.

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the

same amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.
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Resonance Assignment: The signals in the NMR spectra are assigned to specific protons

and other nuclei in the Nisin Z sequence.

Structure Calculation:

The distance constraints obtained from NOESY experiments and dihedral angle

constraints derived from coupling constants are used as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH).

These programs generate a family of structures that are consistent with the experimental

data.

Structure Validation: The quality of the calculated structures is assessed using various

validation tools to check for consistency with the experimental data and standard protein

geometries.

Edman Degradation with Chemical Derivatization
Standard Edman degradation is hindered by the modified amino acids in lantibiotics. A

specialized protocol involving chemical derivatization can overcome this limitation.[12]

Thioether Bond Reduction: The lanthionine and β-methyllanthionine bridges are reductively

cleaved using a reagent like ethanethiol. This opens the ring structures and converts the

modified residues into more readily identifiable derivatives.

Edman Degradation Cycles: The derivatized peptide is then subjected to the standard

Edman degradation process:

The N-terminal amino acid is reacted with phenylisothiocyanate (PITC).

The derivatized amino acid is cleaved from the peptide using trifluoroacetic acid.

The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC.

The cycle is repeated for the subsequent amino acid residues.
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Mechanism of Action: A Signaling Pathway
Perspective
Nisin Z exerts its antimicrobial activity through a dual mechanism that involves binding to Lipid

II, a crucial precursor in bacterial cell wall biosynthesis, and subsequent pore formation in the

cell membrane.[8] This process can be visualized as a signaling pathway.
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Caption: Mechanism of action of Nisin Z.

Experimental Workflow for Structure Determination
The overall workflow for determining the structure and sequence of Nisin Z is a multi-step

process that integrates several analytical techniques.
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Caption: Experimental workflow for Nisin Z structure and sequence determination.

Conclusion
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Nisin Z stands as a compelling example of a naturally occurring antimicrobial peptide with

significant potential. Its intricate structure, defined by a unique amino acid sequence and post-

translational modifications, is the foundation of its potent biological activity. The detailed

understanding of its structure, facilitated by advanced analytical techniques such as mass

spectrometry and NMR spectroscopy, is paramount for its potential development as a

therapeutic agent and for optimizing its use in various applications. This technical guide

provides a foundational understanding of the structural and sequential aspects of Nisin Z,

intended to support further research and development in this promising field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1148377#nisin-z-structure-and-amino-acid-
sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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